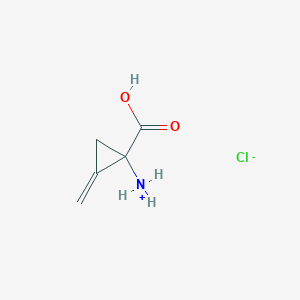
1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride (commonly referred to as 2-methylene-ACC) is a cyclopropane derivative that has garnered attention due to its unique biological activities, particularly as an inhibitor of specific enzymes. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a natural plant hormone involved in ethylene biosynthesis. The following sections explore the biological activity of 2-methylene-ACC, including its mechanism of action, effects on various biological systems, and relevant case studies.
2-Methylene-ACC acts primarily as an irreversible inhibitor of ACC deaminase, an enzyme that catalyzes the cleavage of the cyclopropane ring in ACC. This inhibition leads to the accumulation of ACC and subsequently affects ethylene production in plants. The mechanism involves the modification of active site residues within the enzyme, notably Ser-78, Lys-26, Cys-41, Cys-162, and Lys-245 .
Key Findings:
- Enzyme Inhibition : The inhibition is characterized by the formation of a stable complex between 2-methylene-ACC and ACC deaminase, resulting in altered enzymatic activity and substrate turnover .
- Active Site Modification : Studies have shown that 2-methylene-ACC modifies nucleophilic residues in the enzyme's active site, impacting its catalytic efficiency and specificity .
Biological Activity
The biological activity of this compound extends beyond enzyme inhibition. It has been evaluated for various pharmacological effects:
Antiviral Activity
Research has explored the potential antiviral properties of methylenecyclopropane derivatives. In vitro studies indicated that several analogs, including 2-methylene-ACC, were screened against a range of viruses such as HSV-1 and HSV-2. However, at concentrations up to 100 µg/mL, significant antiviral activity was not observed .
Case Studies
Several case studies highlight the biological implications of this compound:
-
Study on ACC Deaminase Inhibition :
- Objective : To elucidate the mechanism by which 2-methylene-ACC inhibits ACC deaminase.
- Methods : Kinetic studies involving wild-type and mutant forms of ACC deaminase were conducted.
- Results : The study confirmed that 2-methylene-ACC effectively inhibits enzyme activity through irreversible binding, with kinetic parameters indicating a significant reduction in turnover number (k_cat) and affinity (K_m) for ACC .
-
Impact on Ethylene Production in Plants :
- Objective : To assess how inhibition of ACC deaminase affects ethylene biosynthesis in plant tissues.
- Methods : Plant tissues treated with varying concentrations of 2-methylene-ACC were analyzed for ethylene production.
- Results : A marked increase in ACC levels was observed alongside reduced ethylene production, demonstrating the compound's regulatory role in plant physiology .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
科学研究应用
Antiviral and Antitumor Activity
1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride has been identified as a significant intermediate in the synthesis of antiviral agents, particularly for treating Hepatitis C. It acts as an inhibitor of the NS3/4A protease, a critical enzyme for the replication of the Hepatitis C virus. Studies have demonstrated that this compound exhibits high antiviral activity, making it a promising candidate for therapeutic development against viral infections .
Enzyme Inhibition
The compound functions as an irreversible inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme involved in ethylene biosynthesis in plants. By inhibiting this enzyme, 2-methylene-ACC can alter plant growth and development, leading to potential applications in agriculture to enhance crop yield and stress resistance .
Antibiotic Development
Research has indicated that derivatives of 1-amino-2-methylenecyclopropanecarboxylic acid are being explored as lead compounds for antibiotic drugs. Their ability to inhibit pyridoxal-phosphate dependent enzymes positions them as candidates for developing new antibiotics and antitumor drugs .
Plant Growth Regulation
The compound has been studied for its role as a plant growth regulator. Its ability to inhibit ACC deaminase can lead to increased levels of ethylene in plants, which is crucial for various physiological processes such as fruit ripening and stress responses. This property makes it valuable in agricultural practices aimed at improving crop resilience and productivity .
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, including the use of chiral building blocks and enzymatic methods to ensure high yields and purity. The compound can be derived from other cyclopropane derivatives through hydrolysis and functional group transformations, allowing for the production of various analogs with tailored properties .
Case Studies
属性
IUPAC Name |
1-amino-2-methylidenecyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-3-2-5(3,6)4(7)8;/h1-2,6H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJNVOMCOJMDFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













